molecular formula C22H21ClN4O2S B2955131 2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 866845-56-9

2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No. B2955131
CAS RN: 866845-56-9
M. Wt: 440.95
InChI Key: PGGKLNDDYIXGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality 2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

mTOR Kinase and PI3 Kinase Inhibition

The compound has been identified as a potential inhibitor of mTOR kinase and PI3 kinase . These kinases are crucial components in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibiting these kinases can be beneficial in the study of cancer biology, as they are often overactive in cancer cells. Research into mTOR inhibitors is particularly relevant for developing treatments for cancers that are resistant to traditional chemotherapy.

Organic Synthesis Intermediate

As an organic compound with a complex heterocyclic structure, AKOS001884994 serves as an intermediate in the synthesis of various other compounds . Its utility in organic synthesis can be explored in the development of new pharmaceuticals, agrochemicals, and potentially novel materials with unique properties.

Antioxidant Activity Studies

Related pyrimidine compounds have been studied for their antioxidant properties . While specific data on AKOS001884994 is not readily available, its structural similarity to these compounds suggests potential utility in researching oxidative stress-related conditions, including neurodegenerative diseases and aging.

properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-16-6-8-17(9-7-16)24-20(28)14-30-22-25-19-10-11-27(13-18(19)21(29)26-22)12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGKLNDDYIXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-benzyl-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

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